molecular formula C13H20N4O3 B048068 alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol CAS No. 120277-95-4

alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol

Cat. No. B048068
M. Wt: 280.32 g/mol
InChI Key: LZYQUYJOCLBJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol, also known as QA-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. QA-1 is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can have a wide range of biochemical and physiological effects.

Mechanism Of Action

Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol works by binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an increase in acetylcholine levels, which can have a wide range of effects on the brain and body. In addition to its effects on acetylcholinesterase, alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol has also been shown to have some activity at other neurotransmitter receptors, although the exact mechanisms of these effects are not yet fully understood.

Biochemical And Physiological Effects

The biochemical and physiological effects of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol are complex and varied, and depend on a number of factors including dose, route of administration, and individual differences in metabolism and physiology. Some of the effects that have been observed in animal studies include increased locomotor activity, improved cognitive function, and enhanced synaptic plasticity. alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol has also been shown to have some neuroprotective effects, although the mechanisms underlying these effects are not yet fully understood.

Advantages And Limitations For Lab Experiments

One of the main advantages of using alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol in laboratory experiments is its potent inhibitory activity against acetylcholinesterase. This makes it a valuable tool for studying the role of acetylcholine in the brain, as well as for investigating potential therapeutic applications of acetylcholinesterase inhibitors. However, there are also some limitations to using alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol in laboratory experiments. For example, its effects can be highly dose-dependent, and there is a risk of toxicity at high doses. Additionally, there may be individual differences in metabolism and physiology that can affect the results of experiments.

Future Directions

There are many potential future directions for research on alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol and related compounds. Some possible areas of investigation include:
- Further studies of the mechanisms underlying alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol's effects on acetylcholinesterase and other neurotransmitter receptors.
- Development of new alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol analogs with improved potency, selectivity, and safety profiles.
- Investigation of the potential therapeutic applications of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol and related compounds in the treatment of neurodegenerative diseases and other neurological disorders.
- Studies of the effects of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol on other physiological systems, such as the immune system and the cardiovascular system.
- Investigation of the potential use of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol as a tool for studying the role of acetylcholine in other physiological processes, such as muscle contraction and hormone regulation.
In conclusion, alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol is a potent inhibitor of acetylcholinesterase that has been extensively studied for its potential use in scientific research. Its effects on the brain and body are complex and varied, and there are many potential future directions for research on this compound and related analogs. While there are some limitations to using alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol in laboratory experiments, its potent inhibitory activity against acetylcholinesterase makes it a valuable tool for investigating the role of acetylcholine in the brain and for developing new treatments for neurological disorders.

Synthesis Methods

Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol can be synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 2-nitroimidazole with formaldehyde to produce a key intermediate, which is then reacted with 8-azabicyclo[5.1.0]oct-2-ene to form the final product, alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol. This synthesis method has been optimized over the years to improve yield and purity, and several different variations of the method have been developed.

Scientific Research Applications

Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. Its ability to inhibit acetylcholinesterase makes it a valuable tool for studying the role of acetylcholine in the brain, as well as for investigating the potential therapeutic applications of acetylcholinesterase inhibitors in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

CAS RN

120277-95-4

Product Name

alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol

Molecular Formula

C13H20N4O3

Molecular Weight

280.32 g/mol

IUPAC Name

1-(8-azabicyclo[5.1.0]octan-8-yl)-3-(2-nitroimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C13H20N4O3/c18-10(8-15-7-6-14-13(15)17(19)20)9-16-11-4-2-1-3-5-12(11)16/h6-7,10-12,18H,1-5,8-9H2

InChI Key

LZYQUYJOCLBJGY-UHFFFAOYSA-N

SMILES

C1CCC2C(N2CC(CN3C=CN=C3[N+](=O)[O-])O)CC1

Canonical SMILES

C1CCC2C(N2CC(CN3C=CN=C3[N+](=O)[O-])O)CC1

Origin of Product

United States

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